molecular formula C17H19Cl2N3O2 B2431889 4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 338977-07-4

4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2431889
CAS No.: 338977-07-4
M. Wt: 368.26
InChI Key: INMHCOMUCIUWTI-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrole ring substituted with a dichlorobenzoyl group and a dimethylaminopropyl chain, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is to start with 2,4-dichlorobenzoyl chloride and react it with 3-(dimethylamino)propylamine under controlled conditions to form the desired product. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: : The dichlorobenzoyl group can be reduced to form dichlorobenzaldehyde derivatives.

  • Substitution: : The amine group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Dichlorobenzaldehyde derivatives.

  • Substitution: : Various substituted pyrrole derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: : Potential use in drug discovery and development due to its unique structure and reactivity.

  • Industry: : Application in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the dichlorobenzoyl group and the dimethylaminopropyl chain Similar compounds might include other pyrrole derivatives or compounds with different substituents on the benzoyl group

List of Similar Compounds

  • 2,4-Dichlorobenzoyl chloride

  • 3-(Dimethylamino)propylamine

  • Pyrrole-2-carboxylic acid derivatives

  • Dichlorobenzaldehyde derivatives

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-22(2)7-3-6-20-17(24)15-8-11(10-21-15)16(23)13-5-4-12(18)9-14(13)19/h4-5,8-10,21H,3,6-7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHCOMUCIUWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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